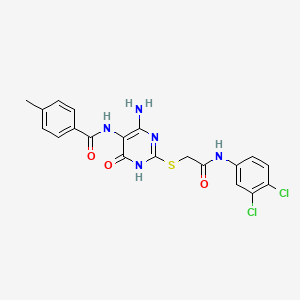

N-(4-amino-2-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide

Description

Properties

IUPAC Name |

N-[4-amino-2-[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17Cl2N5O3S/c1-10-2-4-11(5-3-10)18(29)25-16-17(23)26-20(27-19(16)30)31-9-15(28)24-12-6-7-13(21)14(22)8-12/h2-8H,9H2,1H3,(H,24,28)(H,25,29)(H3,23,26,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTDYAPVVMFMKAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17Cl2N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-amino-2-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial, anticancer, and anticonvulsant activities, based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is , and its structure features a 1,6-dihydropyrimidine core, which is known for various biological activities. The presence of a dichlorophenyl group enhances its pharmacological potential.

| Property | Value |

|---|---|

| Molecular Weight | 421.91 g/mol |

| LogP | 3.45 |

| Solubility | Soluble in DMSO |

| Melting Point | Not determined |

Antimicrobial Activity

Research has indicated that derivatives of compounds containing the 1,6-dihydropyrimidine moiety exhibit significant antimicrobial properties. A study highlighted that similar compounds showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 μg/mL .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Dihydropyrimidine derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, compounds with similar frameworks have shown effectiveness against different cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Anticonvulsant Activity

In a study focused on anticonvulsant properties, related dihydropyrimidine derivatives demonstrated significant activity in animal models. The mechanism proposed includes modulation of neurotransmitter systems and inhibition of excitatory pathways in the brain .

Case Studies

- Antimicrobial Efficacy : A series of experiments demonstrated that compounds similar to this compound exhibited zones of inhibition against Candida albicans and Aspergillus niger. The results indicated a promising antifungal activity with MIC values lower than standard antifungal agents like fluconazole .

- Cancer Cell Line Studies : In vitro studies on breast cancer cell lines revealed that derivatives could inhibit cell growth significantly at concentrations as low as 10 μM. The mechanism involved apoptosis induction through caspase activation pathways .

- Animal Model for Anticonvulsant Activity : In a controlled study using mice, the administration of similar dihydropyrimidine compounds resulted in a marked reduction in seizure frequency compared to the control group, suggesting potential therapeutic applications for epilepsy .

Table 2: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential as an anticancer agent . Research indicates that derivatives of similar structures have shown promising activity against various human tumor cell lines. For instance, a series of compounds tested for anticancer properties demonstrated high antiproliferative activities, particularly against melanoma cells, where they induced cell cycle arrest and disrupted microtubule formation .

Table 1: Anticancer Activity of Related Compounds

| Compound Structure | IC50 (µM) | Target Cell Line | Mechanism of Action |

|---|---|---|---|

| Compound A | 10 | Melanoma | Microtubule disruption |

| Compound B | 15 | Breast Cancer | G2/M cell cycle arrest |

| N-(4-amino...) | TBD | TBD | TBD |

Antimicrobial Properties

Another area of application is the antimicrobial activity of related compounds. Studies have shown that certain derivatives possess antibacterial and antifungal properties against various pathogens, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways .

Table 2: Antimicrobial Activity Data

| Compound Structure | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound C | 31.25 | Staphylococcus aureus |

| Compound D | 62.5 | Escherichia coli |

| N-(4-amino...) | TBD | TBD |

Mechanistic Studies

Understanding the mechanisms underlying the biological activities of N-(4-amino...) is crucial for its development as a therapeutic agent. Preliminary studies suggest that it may interact with specific cellular targets involved in cancer progression and microbial resistance. The compound's structure allows for potential interactions with enzymes critical for cellular metabolism, which could lead to apoptosis in cancer cells or inhibit bacterial growth .

Case Studies and Research Findings

Recent research highlights the synthesis and evaluation of compounds structurally related to N-(4-amino...). For example, a study synthesized a series of thiohydantoins fused to pyrrolidine derivatives, which exhibited notable antibacterial activity against standard strains . These findings underscore the importance of structural modifications in enhancing biological efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The pyrimidinone core is a common scaffold in medicinal chemistry. Below is a comparative analysis of structurally related compounds:

Key Observations :

- Substituent Position: The 2-thioether linkage in the target compound (vs.

- Aromatic Groups : The 3,4-dichlorophenyl group in the target compound may offer stronger halogen bonding compared to fluorophenyl () or methoxyphenyl groups .

- Solubility : Sulfonamide (Compound VII) and methoxy () substituents enhance aqueous solubility, whereas the target compound’s 4-methylbenzamide may reduce it.

Comparison :

- The target compound’s synthesis may require specialized steps (e.g., thioether formation) compared to simpler derivatives (e.g., Compound VII).

- Ionic liquids () and FeCl3 () are superior to traditional HCl catalysis in terms of efficiency and environmental impact.

Pharmacological and Physicochemical Data

- Antimicrobial Activity: Pyrimidinone derivatives with sulfonamide (Compound VII) or fluorophenyl () groups exhibit notable antibacterial and antifungal effects .

- Crystallinity : emphasizes that substituent orientation (e.g., dihedral angles between pyrimidine and aryl groups) affects crystal packing and stability .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?

- Methodology : Synthesis typically involves multi-step reactions, including condensation of pyrimidine intermediates with thioacetamide derivatives and subsequent functionalization. Key steps include:

- Amide bond formation : Use carbodiimide-based coupling agents (e.g., DCC or EDC) with catalysts like DMAP to enhance efficiency .

- Thioether linkage : React thiol-containing intermediates with α-haloacetamides under inert atmospheres (N₂/Ar) to prevent oxidation. Temperature control (0–25°C) minimizes side reactions .

- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) are preferred for solubility and stability. Adjust pH to 7–8 for optimal nucleophilic substitution .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity .

Q. Which analytical techniques are most effective for confirming structural integrity and purity?

- Structural confirmation :

- NMR spectroscopy : ¹H/¹³C NMR for verifying substituent positions (e.g., dichlorophenyl, methylbenzamide) and hydrogen bonding patterns .

- Mass spectrometry (ESI-MS) : Validates molecular weight and detects fragmentation patterns .

- Purity assessment :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm); retention time consistency confirms batch homogeneity .

- Elemental analysis : Matches calculated vs. observed C/H/N/S ratios to detect impurities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups for bioactivity?

- Methodology :

- Analog synthesis : Modify substituents (e.g., replace 3,4-dichlorophenyl with nitro or methoxy groups) and compare bioactivity .

- Biological assays : Test analogs in target-specific models (e.g., kinase inhibition, antimicrobial activity) to correlate structural features with efficacy.

- Example SAR Findings :

| Compound Modification | Bioactivity Change | Reference |

|---|---|---|

| Replacement of Cl with CH₃ | Reduced kinase inhibition | |

| Addition of oxadiazole ring | Enhanced antimicrobial activity |

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Data normalization : Standardize assay conditions (e.g., cell lines, incubation time, concentration ranges) to reduce variability .

- Mechanistic follow-up : Use pull-down assays or SPR to confirm direct target binding vs. off-target effects .

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or confounding variables .

Q. How can computational methods predict the compound’s mechanism of action and off-target risks?

- Molecular docking : Simulate binding to proposed targets (e.g., kinases) using software like AutoDock Vina; validate with mutagenesis studies .

- QSAR modeling : Train models on analogs’ bioactivity data to predict toxicity profiles and ADMET properties .

- Network pharmacology : Map interaction networks (e.g., STRING database) to identify pathways affected by secondary targets .

Q. What experimental approaches address stability issues in aqueous or biological matrices?

- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV), and hydrolytic conditions (pH 1–13) to identify degradation products .

- Stabilization strategies :

- Lyophilization : Formulate with cryoprotectants (e.g., trehalose) for long-term storage .

- Co-solvents : Use DMSO/PBS mixtures (≤10% DMSO) to enhance solubility without aggregation .

Methodological Considerations for Data Reproducibility

Q. How should researchers optimize reaction scale-up without compromising yield or purity?

- Process parameters :

- Temperature gradients : Gradually increase reaction scale while monitoring exothermic peaks via calorimetry .

- Catalyst loading : Adjust stoichiometry (e.g., 1.2–1.5 eq of coupling agents) to account for increased reaction volume .

Q. What statistical methods are recommended for analyzing dose-response data in preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.